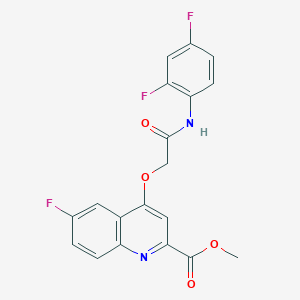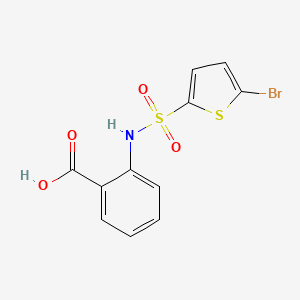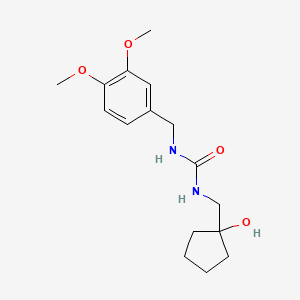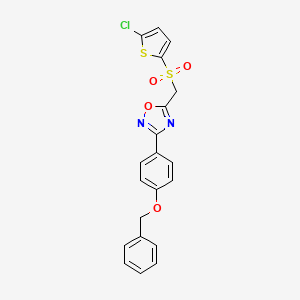
Methyl 4-(2-((2,4-difluorophenyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Methyl 4-(2-((2,4-difluorophenyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate” is a complex organic molecule that contains several functional groups. These include a methyl ester group, an ether group, an amine group, a ketone group, and a quinoline group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2,4-difluorophenyl group would likely introduce some degree of polarity to the molecule, while the quinoline group could potentially participate in pi stacking interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, while the ester group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the fluorine atoms could potentially increase the compound’s stability and affect its reactivity .Aplicaciones Científicas De Investigación
Antibacterial Activity
Methyl 4-(2-((2,4-difluorophenyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate is related to fluoroquinolones, a class of antibacterial agents that have shown significant potential in treating various bacterial infections. These compounds, including closely related derivatives, have been synthesized and tested for their antibacterial activities against a range of Gram-positive and Gram-negative bacteria. For instance, a study highlighted a novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, demonstrating potent activity against both types of bacteria, including strains resistant to other antibiotics like methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae (Kuramoto et al., 2003).
Photophysical Properties
Research into the photophysical properties of fluoroquinolones and their derivatives, including compounds with structural similarities to this compound, has provided insights into their behavior under light exposure. These studies are crucial for understanding the stability and degradation pathways of these molecules. For example, an investigation into the role of excited state intramolecular charge transfer in the photophysical properties of norfloxacin and its derivatives has elucidated mechanisms that could impact the efficacy and safety of these drugs (Cuquerella et al., 2006).
Synthesis and Chemical Transformations
The development of synthetic routes and chemical transformations for quinoline derivatives has been a significant area of research, providing the foundation for creating new molecules with potential therapeutic applications. Studies have focused on synthesizing and transforming various quinoline derivatives to explore their potential as fluorophores in biochemistry and medicine, antioxidants, and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Anticancer Potential
In addition to their well-known antibacterial properties, quinoline derivatives are being explored for their potential anticancer activities. Innovative synthesis methods have led to the creation of novel compounds evaluated for their efficacy against various cancer cell lines, highlighting the versatility of quinoline derivatives in medicinal chemistry (Fang et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[2-(2,4-difluoroanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4/c1-27-19(26)16-8-17(12-6-10(20)2-4-14(12)23-16)28-9-18(25)24-15-5-3-11(21)7-13(15)22/h2-8H,9H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMSSIZCGSWBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2743330.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2743332.png)

![4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2743335.png)

![2-{4-[(4-Methoxyphenyl)methyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetonitrile](/img/structure/B2743338.png)
![4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2743339.png)
![6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2743340.png)


![N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2743345.png)
